

# Preclinical Safety Profile of (Rac)-ACT-451840: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: (Rac)-ACT-451840

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## Abstract

**(Rac)-ACT-451840**, a novel antimalarial compound, has demonstrated potent activity against multiple life-cycle stages of both drug-sensitive and resistant strains of *Plasmodium falciparum* and *Plasmodium vivax*. This technical guide provides a comprehensive overview of the preclinical safety profile of ACT-451840, summarizing key findings from in vitro and in vivo toxicology and safety pharmacology studies. The data presented herein supports the progression of ACT-451840 into clinical development, highlighting a favorable safety margin. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations and International Council for Harmonisation (ICH) guidelines.<sup>[1][2]</sup>

## Introduction

The emergence of resistance to current antimalarial therapies, including artemisinin-based combination therapies, necessitates the development of new chemical entities with novel mechanisms of action.<sup>[3][4]</sup> ACT-451840, a phenylalanine-based compound, has been identified as a promising candidate with potent antimalarial activity.<sup>[3][4]</sup> This document details the comprehensive preclinical safety assessment undertaken to characterize the toxicological and safety pharmacology profile of ACT-451840 prior to first-in-human studies.

## In Vitro and In Vivo Efficacy

ACT-451840 has demonstrated broad activity against various species and life-cycle stages of the malaria parasite.

Table 1: In Vitro Activity of ACT-451840

Parameter	Species/Strain	IC50 Value	Reference
Asexual Blood Stages	<i>P. falciparum</i> (NF54, drug-sensitive)	0.4 nM (SD: ± 0.0 nM)	[1][5]
<i>P. falciparum</i> (clinical isolates)	Median: 2.5 nM (Range: 0.9–9.0 nM)	[1]	
<i>P. vivax</i> (clinical isolates)	Median: 3.0 nM (Range: 0.5–16.8 nM)	[1]	
Male Gamete Formation	<i>P. falciparum</i>	5.89 nM (SD: ± 1.80 nM)	[1][5]
Oocyst Development	<i>P. falciparum</i>	30 nM (Range: 23–39 nM)	[1][5]

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

Species	Endpoint	Dose	Reference
<i>P. falciparum</i>	ED90	3.7 mg/kg (95% CI: 3.3–4.9 mg/kg)	[1][5]
<i>P. berghei</i>	ED90	13 mg/kg (95% CI: 11–16 mg/kg)	[1][5]
<i>P. berghei</i>	Curative (3 consecutive days)	300 mg/kg	[6][7]

## Safety Pharmacology

Dedicated safety pharmacology studies were conducted to evaluate the potential effects of ACT-451840 on major physiological systems.

Table 3: Summary of Safety Pharmacology Studies

System	Species	Maximum Dose Tested	Observed Effects	Reference
Central Nervous System	Rat	1,000 mg/kg	No effects observed	<a href="#">[1]</a> <a href="#">[2]</a>
Respiratory System	Rat	1,000 mg/kg	No effects observed	<a href="#">[1]</a> <a href="#">[2]</a>
Cardiovascular System	Dog	500 mg/kg	No effects observed	<a href="#">[2]</a>

## Toxicology

The toxicological profile of ACT-451840 was assessed through a series of in vitro and in vivo studies to identify potential target organs and establish a safety margin.

## Genotoxicity

ACT-451840 was found to be non-genotoxic in a standard battery of tests.[\[1\]](#)[\[2\]](#)

Table 4: Genotoxicity Assessment of ACT-451840

Assay Type	System	Result	Reference
Reverse Mutation Test (Ames test)	In vitro	Non-mutagenic	<a href="#">[1]</a> <a href="#">[2]</a>
Chromosome Aberration Study	In vitro	Non-clastogenic	<a href="#">[1]</a> <a href="#">[2]</a>
Micronucleus Test	In vivo	Non-clastogenic	<a href="#">[1]</a> <a href="#">[2]</a>

## General Oral Toxicity

Repeated-dose toxicity studies were conducted in both rodent and non-rodent species for up to 4 weeks.

Table 5: Summary of 4-Week Oral Toxicity Studies

Species	NOAEL	Findings at Higher Doses	Reference
Rat	100 mg/kg/day	Body weight reduction, increased liver enzymes and bilirubin	[8]
Dog	100 mg/kg/day	Body weight reduction, increased liver enzymes and bilirubin	[8]

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg/day in both rats and dogs.[8] Adverse effects at higher doses were primarily related to reduced body weight and reversible liver effects.[8]

## Experimental Protocols

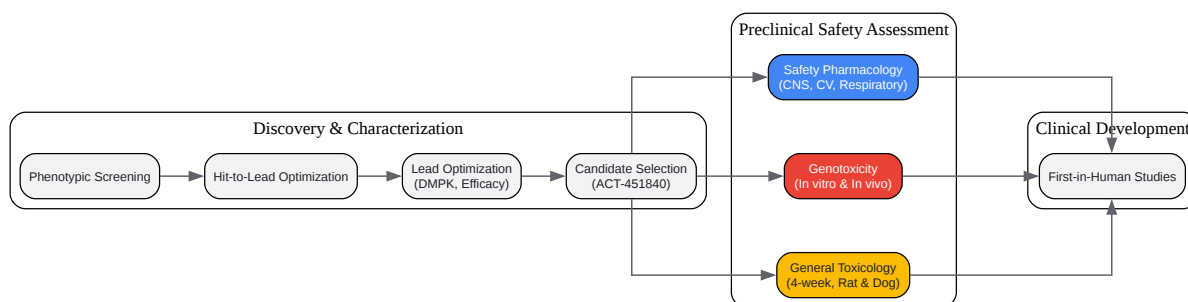
While detailed, step-by-step protocols are proprietary, the methodologies employed in the preclinical safety assessment of ACT-451840 adhered to international guidelines.

- Animal Welfare: All animal experiments were approved by the relevant institutional animal care and use committees and were conducted in accordance with European Directive 2010/63/EU and the GSK Policy on the Care, Welfare and Treatment of Animals.[1]
- In Vitro Antimalarial Activity: The in vitro activity of ACT-451840 against *P. falciparum* was determined using a [3H] hypoxanthine incorporation assay.[1]
- In Vivo Efficacy Models:
  - *P. falciparum* model: NOD-scid IL-2R $\gamma$  null mice engrafted with human erythrocytes were infected with *P. falciparum*. Treatment was administered orally once daily for four days.[9]
  - *P. berghei* model: Female NMRI mice were infected with *P. berghei*. Treatment was administered orally.

- Safety Pharmacology and Toxicology Studies: These studies were performed in compliance with Good Laboratory Practice regulations and followed the International Council for Harmonization (ICH) guidelines.[1][2]

## Visualizations

The specific molecular mechanism of action for ACT-451840 is described as novel and was not fully elucidated in the reviewed literature.[3][4] As such, signaling pathway diagrams cannot be provided at this time. Similarly, detailed proprietary experimental workflows are not publicly available. The following diagram illustrates the general workflow of the preclinical safety assessment process.



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Caption: General workflow for preclinical safety assessment of ACT-451840.

## Conclusion

The preclinical safety profile of ACT-451840 is well-characterized and demonstrates a favorable safety margin. The compound is not genotoxic and shows no adverse effects on the central nervous, respiratory, or cardiovascular systems at the doses tested.[1][2] The identified NOAEL in 4-week toxicity studies in rats and dogs provides a solid basis for establishing safe starting

doses in human clinical trials.[8] These findings, coupled with the potent in vitro and in vivo efficacy against multiple malaria parasite species and life-cycle stages, strongly support the continued clinical development of ACT-451840 as a novel antimalarial agent.

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